molecular formula C19H23N3O3 B2572156 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(m-tolyloxy)propanamide CAS No. 2097922-85-3

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(m-tolyloxy)propanamide

Cat. No. B2572156
CAS RN: 2097922-85-3
M. Wt: 341.411
InChI Key: YVBKIFYBYNEKLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(m-tolyloxy)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(m-tolyloxy)propanamide is not fully understood. It is believed to work by inhibiting certain enzymes and proteins that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit cancer cell growth and induce cancer cell death. It has also been found to have anti-inflammatory effects and to affect the central nervous system.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(m-tolyloxy)propanamide in lab experiments is its potential anticancer properties. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(m-tolyloxy)propanamide. One direction is to further investigate its potential anticancer properties and to optimize its use in cancer treatment. Another direction is to study its effects on the central nervous system and its potential use in treating neurological disorders. Additionally, more research is needed to fully understand its mechanism of action and to optimize its use in lab experiments.

Synthesis Methods

The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(m-tolyloxy)propanamide involves the reaction of 3-cyclopropyl-6-hydroxy-1,4-diazepin-1-one with m-tolyl chloroformate followed by the reaction with 2-aminoethyl ethanolamine. The resulting product is then reacted with 2-(m-tolyloxy)propanoyl chloride to yield the final product.

Scientific Research Applications

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(m-tolyloxy)propanamide has been studied for its potential applications in various fields. It has been found to have anticancer properties and has been studied for its potential use in cancer treatment. It has also been studied for its potential use as an anti-inflammatory agent and for its effects on the central nervous system.

properties

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-(3-methylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-13-4-3-5-16(12-13)25-14(2)19(24)20-10-11-22-18(23)9-8-17(21-22)15-6-7-15/h3-5,8-9,12,14-15H,6-7,10-11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBKIFYBYNEKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C(=O)NCCN2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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